

An In-depth Technical Guide to the Discovery and Initial Characterization of Tiglylcarnitine

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Compound of Interest

Compound Name: Tiglylcarnitine

Cat. No.: B1262128

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Introduction: Unveiling a Key Biomarker in Inborn Errors of Metabolism

The study of inborn errors of metabolism has been profoundly advanced by the ability to identify and quantify minute concentrations of endogenous metabolites. Among these, acylcarnitines have emerged as a critical class of biomarkers, providing a window into the intricate workings of mitochondrial fatty acid and amino acid oxidation.[1][2][3] This guide focuses on a specific and diagnostically significant short-chain acylcarnitine: **Tiglylcarnitine** (C5:1).

First identified in patients with beta-ketothiolase deficiency, **Tiglylcarnitine** has since been characterized as a key indicator for this and other related metabolic disorders.[4] Its discovery and the subsequent development of methods for its characterization have been instrumental in the early diagnosis and management of these conditions. This document provides a comprehensive technical overview of the discovery, initial characterization, and analytical methodologies for **Tiglylcarnitine**, tailored for researchers, scientists, and professionals in drug development.

The Biochemical Significance of Tiglylcarnitine

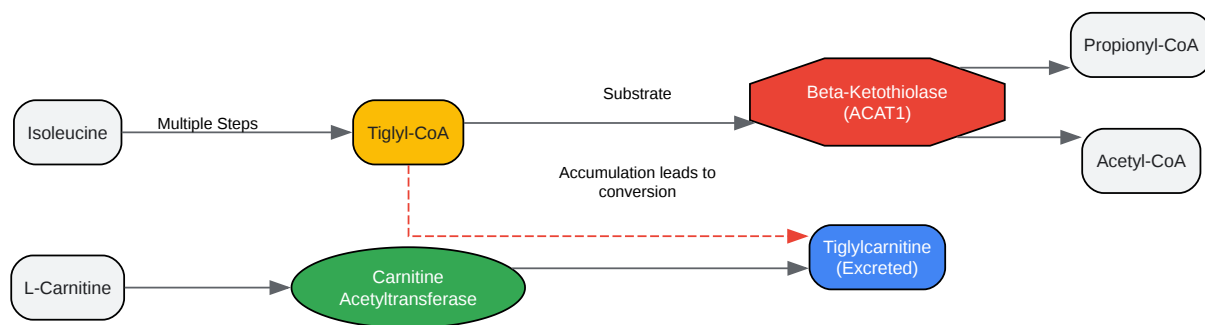
Tiglylcarnitine is an ester of carnitine and tiglic acid.[5] Acylcarnitines, in general, are formed when an acyl-group from an acyl-Coenzyme A (acyl-CoA) molecule is transferred to L-carnitine, a reaction catalyzed by a family of enzymes known as carnitine acyltransferases.[1][6] This

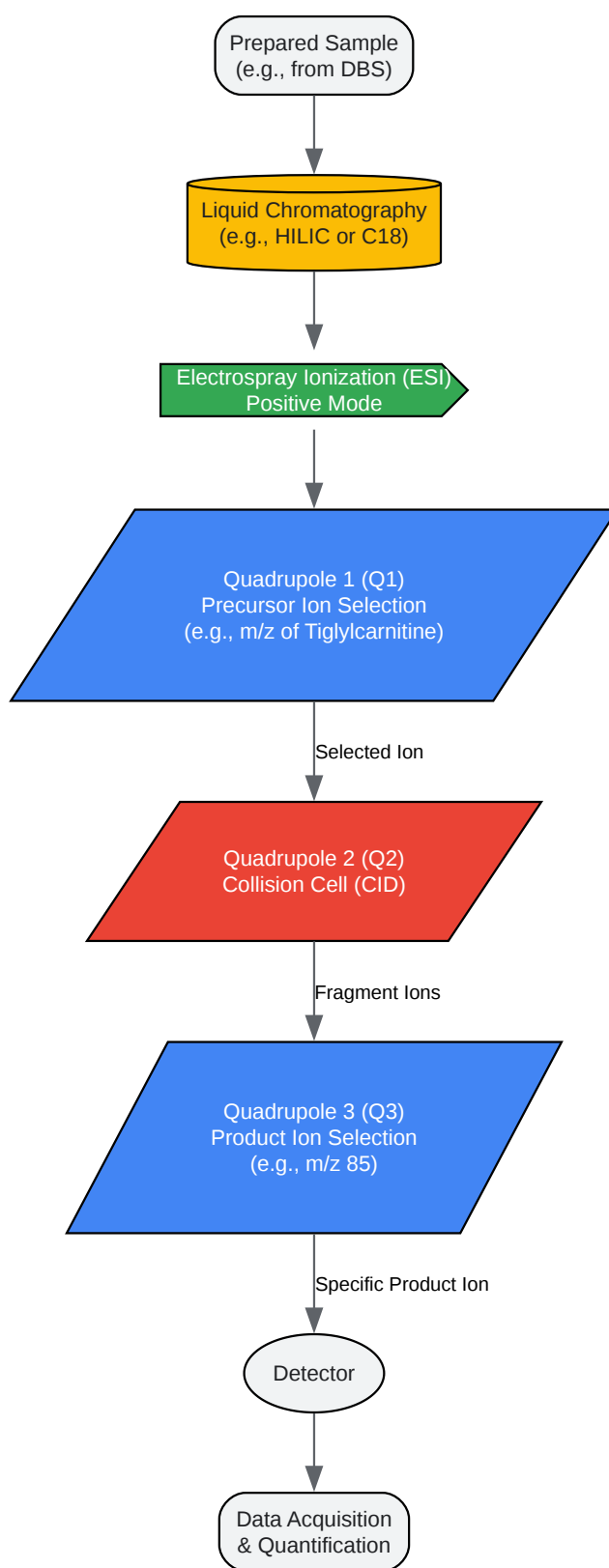
process is fundamental for the transport of fatty acids into the mitochondria for beta-oxidation. However, it also serves as a detoxification pathway by removing accumulating, potentially toxic acyl-CoA species from the mitochondria and exporting them as acylcarnitines, which can then be excreted in the urine.[7]

The accumulation of **Tiglylcarnitine** is primarily associated with a disruption in the catabolic pathway of the branched-chain amino acid isoleucine. Specifically, it is a hallmark of beta-ketothiolase deficiency (BKT), an autosomal recessive disorder caused by mutations in the ACAT1 gene.[8][9] This enzyme deficiency impairs the breakdown of isoleucine and ketone bodies, leading to the buildup of toxic metabolites, including tiglyl-CoA.[8][10] The excess tiglyl-CoA is then converted to **Tiglylcarnitine**.

Metabolic Pathway of Tiglylcarnitine Formation in Beta-Ketothiolase Deficiency

The following diagram illustrates the metabolic block in beta-ketothiolase deficiency and the subsequent formation of **Tiglylcarnitine**.





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